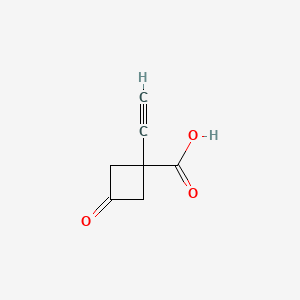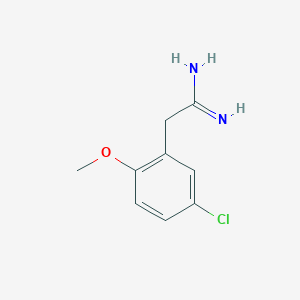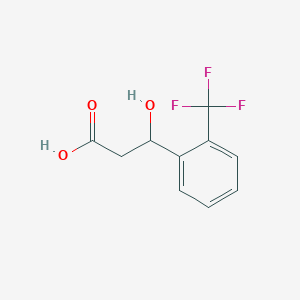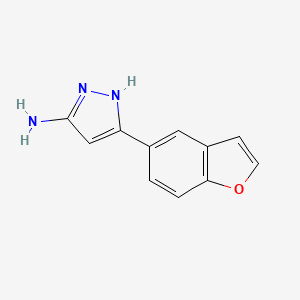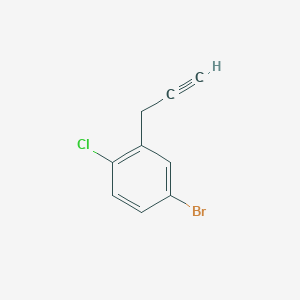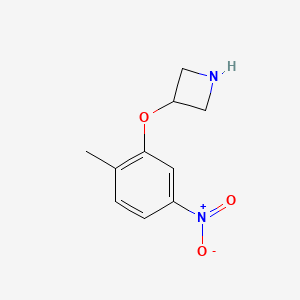
3-(2-Methyl-5-nitrophenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-5-nitrophenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Methyl-5-nitrophenoxy)azetidine, often involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production of azetidines typically involves scalable methods that ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to be effective in synthesizing 1-arenesulfonylazetidines . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-5-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2-Methyl-5-nitrophenoxy)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates bond cleavage and formation, allowing the compound to interact with various biological molecules. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.
Uniqueness
3-(2-Methyl-5-nitrophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(2-methyl-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-8(12(13)14)4-10(7)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |
Clave InChI |
NVOMCRHMVBHFKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




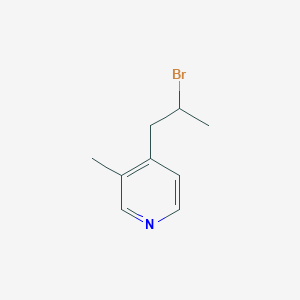
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

